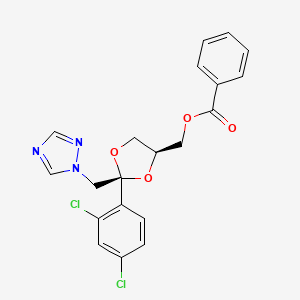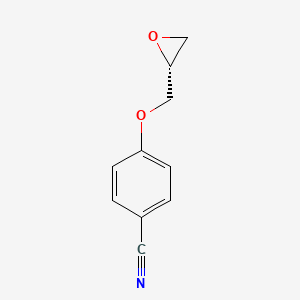![molecular formula C12H12N2O4 B1609271 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 322725-48-4](/img/structure/B1609271.png)
3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds related to 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid have been studied for their thermodynamic properties and effectiveness as corrosion inhibitors. For example, derivatives of oxadiazole have shown excellent performance as corrosion inhibitors for mild steel in sulfuric acid media, indicating that these compounds can form a protective adsorption layer on metal surfaces to prevent corrosion. The efficiency of such compounds can exceed 96% under certain conditions, with adsorption following the Langmuir adsorption isotherm model, suggesting a strong interaction between the inhibitor molecules and the metal surface (Bouklah et al., 2006).
Molecular Structure and Packing
Research on the crystal and molecular structures of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole derivatives has provided insights into their molecular packing arrangements. These studies help understand how the shape and substituents of molecules affect their solid-state arrangement, which is crucial for the development of materials with specific properties (Khan et al., 2014).
Aldose Reductase Inhibition
Derivatives of 3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid have been evaluated for their ability to inhibit aldose reductase, an enzyme involved in diabetic complications. Some derivatives exhibit significant inhibitory activity, highlighting their potential for developing treatments to prevent conditions such as cataracts in diabetes (La Motta et al., 2008).
Anti-inflammatory and Analgesic Activities
Research has also focused on synthesizing and testing derivatives for their anti-inflammatory and analgesic activities. These studies have led to the identification of compounds with significant activity, suggesting the potential of oxadiazole derivatives in developing new therapeutic agents for treating inflammation and pain (Husain et al., 2009).
Miscellaneous Applications
Further studies have explored the effects of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, indicating their versatility and effectiveness in protecting metals in acidic environments. These compounds exhibit mixed-type inhibition behavior, suggesting their ability to reduce both anodic and cathodic reactions involved in corrosion processes (Ammal et al., 2018).
Propiedades
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-5-3-2-4-8(9)12-13-10(18-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXXNMCDSHIYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424597 | |
| Record name | 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
CAS RN |
322725-48-4 | |
| Record name | 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=322725-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,4-Diisocyanato-1-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1609200.png)




![[4-(Benzylamino-methyl)-phenyl]-dimethyl-amine](/img/structure/B1609207.png)
![[4-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B1609210.png)
